molecular formula C13H18O B1307498 1-(4-Sec-butylphenyl)propan-1-one CAS No. 96187-76-7

1-(4-Sec-butylphenyl)propan-1-one

Cat. No. B1307498
CAS RN: 96187-76-7
M. Wt: 190.28 g/mol
InChI Key: VWABVQRCRFXTAT-UHFFFAOYSA-N
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Description

1-(4-Sec-butylphenyl)propan-1-one is a chemical compound with the CAS Number: 96187-76-7. It has a molecular weight of 190.29 and its IUPAC name is 1-(4-sec-butylphenyl)-1-propanone .


Molecular Structure Analysis

The InChI code for 1-(4-Sec-butylphenyl)propan-1-one is 1S/C13H18O/c1-4-10(3)11-6-8-12(9-7-11)13(14)5-2/h6-10H,4-5H2,1-3H3 . This indicates that the molecule consists of 13 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

1-(4-Sec-butylphenyl)propan-1-one is a liquid at room temperature . It has a density of 0.9±0.1 g/cm³, a boiling point of 289.5±9.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.9±3.0 kJ/mol, and the flash point is 118.8±13.7 °C . The index of refraction is 1.497, and the molar refractivity is 59.7±0.3 cm³ .

Scientific Research Applications

Structural Analysis and Computational Studies

1-(4-Sec-butylphenyl)propan-1-one and its derivatives are subjects of structural analysis and computational studies. In one study, the structures of several cathinones, including derivatives of 1-(4-Sec-butylphenyl)propan-1-one, were characterized using FTIR, UV–Vis, multinuclear NMR spectroscopy, and single-crystal X-ray diffraction. The study also involved computational optimization using density functional theory (DFT) and electronic spectra calculations by TDDFT method, indicating the compound's importance in understanding structural properties of cathinones (Nycz et al., 2011).

Potential in Anticonvulsant Therapies

A para-substituted analog of propofol, 2,6-di-sec-butylphenol, was studied for its anticonvulsant effects in various models. The study explored the possibility of using structural analogs of 1-(4-Sec-butylphenyl)propan-1-one in designing compounds with potential anticonvulsant activities, suggesting the relevance of the compound's structure in medical research (Baker, 2011).

Gas-phase Thermolysis Studies

The compound and its derivatives were also explored in gas-phase thermolysis studies. The study aimed at understanding the kinetics and mechanism of their gas-phase pyrolysis, which is crucial for applications in various industrial processes and chemical syntheses (Dib et al., 2004).

Photophysicochemical Properties for Therapeutic Applications

The photophysicochemical properties of novel ketone-substituted phthalocyanines with 1-(4-Sec-butylphenyl)propan-1-one structure were investigated. This study highlighted the compound's significance in the development of photosensitizers for photodynamic therapy, a modern therapeutic approach for treating cancer (Günsel et al., 2017).

Catalytic and Organic Synthesis Applications

The structure of 1-(4-Sec-butylphenyl)propan-1-one is pivotal in catalysis and organic synthesis. A study on the Heck reaction of allylic alcohols catalyzed by palladium nanoparticles in water utilized a derivative of 1-(4-Sec-butylphenyl)propan-1-one, demonstrating its importance in organic synthesis and potential in producing fine chemicals (Boffi et al., 2011).

Safety And Hazards

The safety data sheet (SDS) for 1-(4-Sec-butylphenyl)propan-1-one can be found online . It’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

1-(4-butan-2-ylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-4-10(3)11-6-8-12(9-7-11)13(14)5-2/h6-10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWABVQRCRFXTAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396226
Record name 1-(4-sec-butylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Sec-butylphenyl)propan-1-one

CAS RN

96187-76-7
Record name 1-(4-sec-butylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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